molecular formula C21H26N2O B2765998 1-Carbazol-9-yl-3-cyclohexylamino-propan-2-ol

1-Carbazol-9-yl-3-cyclohexylamino-propan-2-ol

Cat. No.: B2765998
M. Wt: 322.4 g/mol
InChI Key: VKKYZYNAWYQWQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Carbazol-9-yl-3-cyclohexylamino-propan-2-ol is a useful research compound. Its molecular formula is C21H26N2O and its molecular weight is 322.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of TCMDC-124168, also known as 1-Carbazol-9-yl-3-cyclohexylamino-propan-2-ol, GNF-Pf-3683, or MMV009063, is the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS plays a crucial role in protein translation and activation of the amino acid starvation response .

Mode of Action

TCMDC-124168 inhibits the function of PfAsnRS via a unique mechanism known as reaction hijacking . This process involves the enzyme-mediated production of an Asn-TCMDC-124168 adduct, which inhibits the function of PfAsnRS . Notably, the human equivalent of this enzyme, Human AsnRS, is much less susceptible to this reaction hijacking mechanism .

Biochemical Pathways

The inhibition of PfAsnRS by TCMDC-124168 affects the protein translation pathway in the malaria parasite . This disruption leads to the activation of the amino acid starvation response , which can be detrimental to the parasite .

Pharmacokinetics

The compound is described as alow molecular weight inhibitor with drug-like physical parameters , suggesting favorable pharmacokinetic properties.

Result of Action

The action of TCMDC-124168 results in potent activity against parasite cultures, low mammalian cell toxicity, and a low propensity for resistance development . The inhibition of PfAsnRS and the subsequent activation of the amino acid starvation response are likely to contribute to these effects .

Action Environment

The compound’s potent activity against parasite cultures and low propensity for resistance development suggest that it may be effective in various environmental conditions .

Properties

IUPAC Name

1-carbazol-9-yl-3-(cyclohexylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c24-17(14-22-16-8-2-1-3-9-16)15-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h4-7,10-13,16-17,22,24H,1-3,8-9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKYZYNAWYQWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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